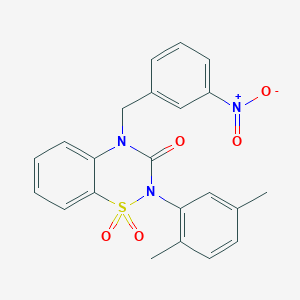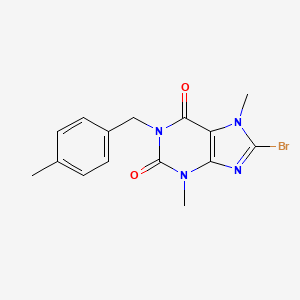
Fmoc-D-4-azidophe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-4-azidophe is a synthetic amino acid derivative that features an azido group at the para position of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group. This compound is primarily used in peptide synthesis and bioconjugation due to its unique chemical properties .
Wirkmechanismus
Target of Action
4-Azido-N-Fmoc-D-phenylalanine is an unusual amino acid used in Solid Phase Peptide Synthesis (SPPS) for the synthesis of photoreactive affinity labels . The primary targets of 4-Azido-N-Fmoc-D-phenylalanine are the peptide sequences that are being synthesized .
Mode of Action
The side-chain azido (N3) group of 4-Azido-N-Fmoc-D-phenylalanine is stable in trifluoroacetic acid (TFA) or piperidine (Pip), two reagents commonly used in SPPS . The azido group can be readily converted to an amine on the solid phase or in solution via the Staudinger reduction .
Biochemical Pathways
The biochemical pathways affected by 4-Azido-N-Fmoc-D-phenylalanine are those involved in peptide synthesis. The azido group can react with alkyne-containing molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is used to create complex structures in peptide synthesis .
Pharmacokinetics
As a synthetic amino acid used in peptide synthesis, its bioavailability would largely depend on the properties of the final peptide product .
Result of Action
The molecular and cellular effects of 4-Azido-N-Fmoc-D-phenylalanine’s action are primarily seen in the peptides it helps synthesize. The azido group allows for the introduction of a variety of functional groups into the peptide, enabling the creation of peptides with specific properties and functions .
Action Environment
The action, efficacy, and stability of 4-Azido-N-Fmoc-D-phenylalanine are influenced by environmental factors such as pH and temperature, which can affect the stability of the azido group and the efficiency of the Staudinger reduction . Additionally, the presence of copper ions is necessary for the CuAAC reaction .
Biochemische Analyse
Biochemical Properties
The azido group in 4-Azido-N-Fmoc-D-phenylalanine can be readily converted to an amine on the solid phase or in solution via the Staudinger reduction This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known that the azido group can be converted to an amine, which may interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-4-azidophe typically involves multiple steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Azido Group: The azido group is introduced by nitration of the phenyl ring followed by reduction to an amine and subsequent diazotization and azidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-4-azidophe undergoes several types of chemical reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry:
Reduction: The azido group can be reduced to an amine using reagents like triphenylphosphine (Staudinger reduction).
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Triphenylphosphine: Used for the reduction of the azido group.
Fmoc Chloride: Used for the protection of the amino group.
Major Products Formed
Triazoles: Formed via click chemistry.
Wissenschaftliche Forschungsanwendungen
Fmoc-D-4-azidophe has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in solid-phase peptide synthesis to create peptides with specific properties.
Bioconjugation: The azido group allows for the attachment of various biomolecules through click chemistry.
Photoreactive Labels: Used in the synthesis of photoreactive affinity labels for studying protein interactions.
Drug Development: Potential use in the development of enzyme inhibitors and other therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azido-L-phenylalanine: Similar structure but with an L-configuration.
Fmoc-4-iodo-L-phenylalanine: Contains an iodine atom instead of an azido group.
Fmoc-4-cyano-L-phenylalanine: Contains a cyano group instead of an azido group.
Uniqueness
Fmoc-D-4-azidophe is unique due to its combination of the azido group and the Fmoc protecting group, which allows for versatile applications in peptide synthesis and bioconjugation. The azido group provides a reactive handle for click chemistry, while the Fmoc group protects the amino group during synthesis .
Eigenschaften
IUPAC Name |
(2R)-3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)/t22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDCQWPWXJJNFA-JOCHJYFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
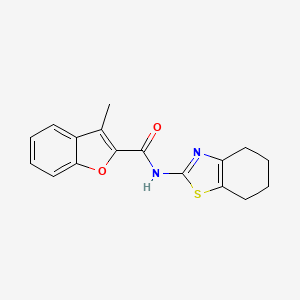
![5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2726475.png)
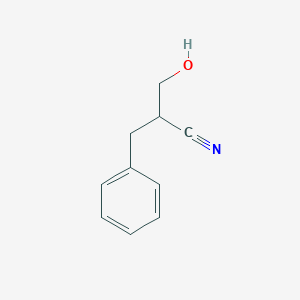
![5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B2726477.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2726478.png)
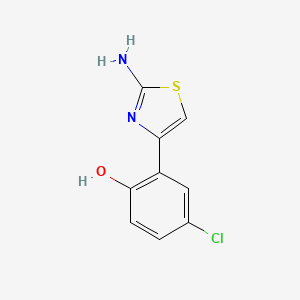
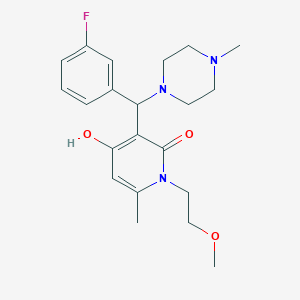
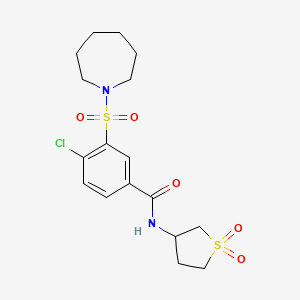
![6-[(3,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726482.png)
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide](/img/structure/B2726489.png)
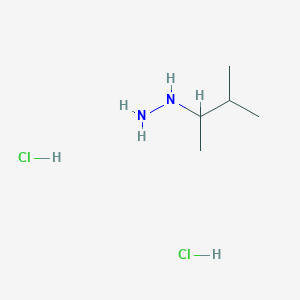
![8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride](/img/structure/B2726495.png)
